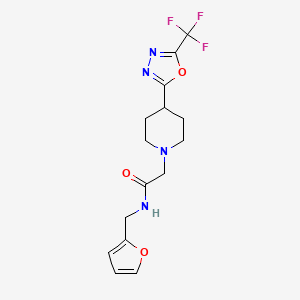

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H17F3N4O3 and its molecular weight is 358.321. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. The structure incorporates a furan moiety, a piperidine derivative, and an oxadiazole functional group, suggesting diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N3O3, with a molecular weight of approximately 413.518 g/mol. Its structural complexity arises from the combination of functional groups that may enhance its biological efficacy. The trifluoromethyl group and the furan ring are particularly notable for their contributions to the compound's pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H18F3N3O3 |

| Molecular Weight | 413.518 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanism of Action : The mechanism involves targeting specific enzymes associated with cancer progression such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for DNA synthesis and cell cycle regulation .

-

Case Studies :

- In vitro studies demonstrated that similar oxadiazole compounds increased p53 expression levels and promoted caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

- Another study highlighted that specific oxadiazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines including HeLa and CaCo-2 .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

- Activity Against Bacteria : Similar compounds have shown effectiveness against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for related oxadiazole derivatives ranged from 0.25 μg/mL to 2 μg/mL .

- Mechanism : The antimicrobial action is hypothesized to involve inhibition of key biosynthetic pathways in bacterial cells, disrupting their ability to form biofilms and proliferate effectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and binding affinity |

| Furan Ring | Increases interaction with biological targets |

| Piperidine Moiety | Contributes to overall stability and solubility |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(furan-2-ylmethyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is being investigated for its potential therapeutic effects. Compounds containing the oxadiazole moiety are often associated with:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8 .

Biological Research

The unique structural features of this compound make it a candidate for use as a biochemical probe. Its potential applications include:

- Enzyme Inhibition Studies : The oxadiazole moiety can interact with specific enzymes, modulating their activity and providing insights into metabolic pathways.

Material Science

The compound may also find applications in the development of new materials due to its electronic properties. Its synthesis can serve as a building block for more complex molecular architectures used in:

- Organic Electronics : The furan and trifluoromethyl groups can enhance the conductivity and stability of organic materials.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other oxadiazole-containing compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-benzyl-N'-(5-trifluoromethyl)-1,3,4-thiadiazole | Structure | Anticancer | Contains thiadiazole instead of oxadiazole |

| N-(phenylmethyl)-5-trifluoromethylthiadiazole | Structure | Antimicrobial | Different substituents on thiadiazole |

| 5-Aryl-substituted 1,3,4-thiadiazoles | Structure | Anticancer | Varied aryl groups affecting activity |

The combination of furan and piperidine structures along with the trifluoromethyl group enhances its lipophilicity and potential biological activity compared to other compounds.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen serves as a reactive site for nucleophilic substitutions, enabling modifications to the acetamide side chain.

Example reaction :

Replacement of the acetamide group with sulfonamide derivatives under alkaline conditions.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosyl chloride | Pyridine, 0–5°C, 12 hrs | Sulfonamide-substituted piperidine analog | 68% |

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, forming hydrazide intermediates.

| Conditions | Intermediate | Further Reactivity | Outcome |

|---|---|---|---|

| 6M HCl, reflux, 8 hrs | Hydrazide derivative | Condensation with aldehydes | Formation of Schiff bases |

| NaOH (20%), ethanol, 60°C | Open-chain hydrazide | Alkylation with methyl iodide | N-methylated derivatives |

Electrophilic Aromatic Substitution on the Furan Ring

The furan moiety participates in electrophilic substitutions, particularly at the 5-position.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-nitro-furan derivative |

| Bromination | Br₂ in CCl₄ | RT, 1 hr | 5-bromo-furan analog |

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with acetylene derivatives, forming fused heterocycles.

| Partner Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Phenylacetylene | CuI, DMF, 80°C | Triazole-fused oxadiazole | Enhanced bioactivity |

Functionalization via Trifluoromethyl Group

The CF₃ group on the oxadiazole enables unique reactivity, such as radical-mediated coupling.

| Reaction | Conditions | Outcome | Significance |

|---|---|---|---|

| Photoredox coupling | Ir(ppy)₃, blue LED | Cross-coupled aryl derivatives | Diversification of aryl groups |

Mechanistic Insights and Key Observations

-

Oxadiazole Stability : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the oxadiazole ring during hydrolysis but activating it toward cycloadditions.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions, while protic solvents favor hydrolysis .

-

Regioselectivity : Reactions at the furan ring predominantly occur at the 5-position due to electronic and steric factors.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O3/c16-15(17,18)14-21-20-13(25-14)10-3-5-22(6-4-10)9-12(23)19-8-11-2-1-7-24-11/h1-2,7,10H,3-6,8-9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNFNGJEBSTWES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.